

# Physical and chemical properties of 7-Methyloct-3-yne-1,5-diol

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## Compound of Interest

Compound Name: 7-Methyloct-3-yne-1,5-diol

Cat. No.: B15423263

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## An In-depth Technical Guide to 7-Methyloct-3-yne-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**7-Methyloct-3-yne-1,5-diol** is a chemical compound with potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique structure, featuring a reactive alkyne group and two hydroxyl moieties, makes it an interesting candidate for further investigation. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **7-Methyloct-3-yne-1,5-diol**. While experimental data for this specific molecule is limited in publicly available literature, this document extrapolates information from related acetylenic diols to propose potential synthetic routes, purification methods, and analytical characterization techniques. Furthermore, general principles of reactivity, stability, and potential biological evaluation are discussed to guide future research endeavors.

### Introduction

Acetylenic diols are a class of organic compounds characterized by the presence of a carbon-carbon triple bond and two hydroxyl groups. This combination of functional groups imparts unique chemical reactivity and physical properties, making them valuable intermediates in

organic synthesis and as standalone molecules with applications in areas such as surfactants and corrosion inhibitors. **7-Methyloct-3-yne-1,5-diol**, with its specific substitution pattern, presents a chiral center and the potential for diverse chemical transformations, rendering it a molecule of interest for synthetic and medicinal chemists.

## Physical and Chemical Properties

While experimental data for **7-Methyloct-3-yne-1,5-diol** is not readily available, computational predictions from reputable sources such as PubChem provide valuable insights into its physicochemical properties.

Table 1: Computed Physical and Chemical Properties of **7-Methyloct-3-yne-1,5-diol**<sup>[1][2]</sup>

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>2</sub>	PubChem
Molecular Weight	156.22 g/mol	PubChem
IUPAC Name	7-methyloct-3-yne-1,5-diol	PubChem
CAS Number	105750-99-0	PubChem
Topological Polar Surface Area	40.5 Å <sup>2</sup>	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	4	PubChem
XLogP3-AA (Predicted)	1.1	PubChem
InChI	InChI=1S/C9H16O2/c1-8(2)7-9(11)5-3-4-6-10/h8-11H,4,6-7H2,1-2H3	PubChem
InChIKey	IMMYXUALWCPKCK-UHFFFAOYSA-N	PubChem
Canonical SMILES	CC(C)CC(C#CCCO)O	PubChem

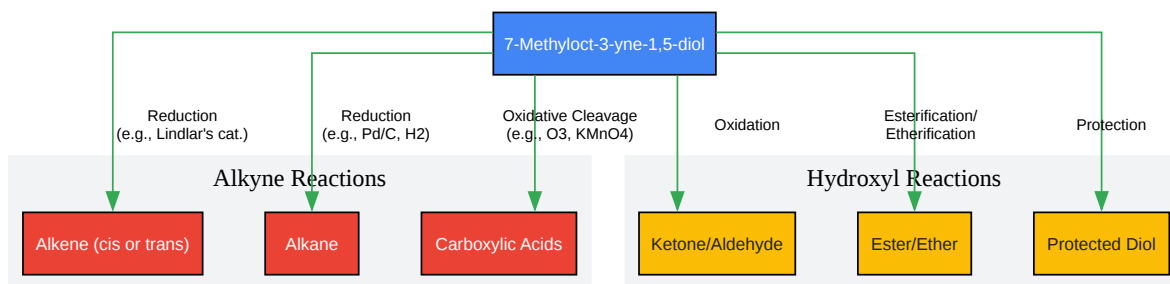
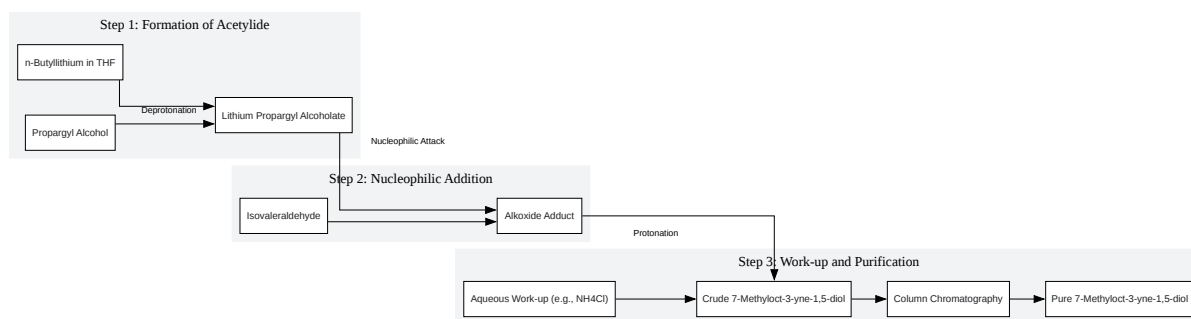
## Experimental Protocols

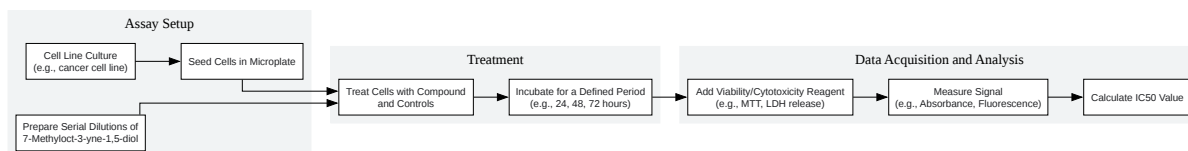
Due to the absence of specific literature on the synthesis of **7-Methyloct-3-yne-1,5-diol**, a plausible synthetic approach based on the well-established chemistry of acetylenic compounds is proposed.

### Proposed Synthesis: A Grignard-based Approach

A logical synthetic route would involve the reaction of a suitable Grignard reagent with an appropriate electrophile. A potential disconnection suggests the reaction of propargyl alcohol Grignard reagent with 4-methyl-1-penten-3-one, followed by reduction of the ketone. A more direct approach would be the reaction of the lithium salt of a protected propargyl alcohol with isovaleraldehyde. A generalized procedure based on the synthesis of similar acetylenic diols is outlined below.<sup>[3]</sup>

Experimental Workflow: Proposed Synthesis of **7-Methyloct-3-yne-1,5-diol**





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## References

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